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Introduction

ERAS-601 is an orally bioavailable, potent, and selective allosteric inhibitor of the protein
tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2).[1]
SHP2 is a critical signaling node that links receptor tyrosine kinases (RTKSs) to the RAS-
mitogen-activated protein kinase (MAPK) pathway.[2] Dysregulation of the RAS-MAPK pathway
is a key driver in many human cancers. ERAS-601 is currently under investigation in clinical
trials as a monotherapy and in combination with other targeted agents for the treatment of
advanced solid tumors.[3][4]

These application notes provide detailed methodologies for monitoring patient response to
ERAS-601, focusing on pharmacodynamic biomarker analysis, circulating tumor DNA (ctDNA)
monitoring, and direct target engagement assays.

Mechanism of Action of ERAS-601

ERAS-601 allosterically inhibits SHP2, preventing its activation and subsequent
dephosphorylation of its substrates. This leads to the inhibition of the RAS-MAPK signaling
cascade, resulting in decreased proliferation and survival of cancer cells dependent on this
pathway.[1][2] Key downstream effectors of this pathway include phosphorylated ERK (pERK)
and Dual Specificity Phosphatase 6 (DUSP6), making them valuable pharmacodynamic
biomarkers for assessing ERAS-601 activity.[2]
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Caption: ERAS-601 inhibits SHP2, blocking the RAS-MAPK signaling pathway.

Methods for Monitoring Patient Response
Pharmacodynamic Biomarker Analysis in Tumor Tissue

Analysis of pharmacodynamic biomarkers in tumor biopsies provides direct evidence of target
engagement and pathway inhibition.

Principle: This protocol details the detection of phosphorylated ERK1/2 in formalin-fixed,
paraffin-embedded (FFPE) tumor tissue sections. A decrease in nuclear pERK staining
following ERAS-601 treatment indicates target engagement and pathway inhibition.

Experimental Protocol:
Materials:
e FFPE tumor tissue sections (4-5 um) on charged slides

e Xylene and graded ethanol series for deparaffinization and rehydration
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» Antigen retrieval solution: Citrate Buffer (10 mM, pH 6.0)

e Peroxidase blocking solution (3% H202 in methanol)

e Blocking buffer: 5% normal goat serum in PBS

e Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) polyclonal antibody (e.g.,
Invitrogen #36-8800)

o HRP-conjugated goat anti-rabbit secondary antibody

» DAB substrate-chromogen system

¢ Hematoxylin counterstain

e Mounting medium

Procedure:

» Deparaffinization and Rehydration:

o Immerse slides in xylene (2 x 5 minutes).

o Rehydrate through graded ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3
minutes).

o Rinse in distilled water.

e Antigen Retrieval:

o Immerse slides in pre-heated citrate buffer (pH 6.0).

o Heat in a steamer or water bath at 95-100°C for 20 minutes.

o Cool for 20 minutes at room temperature.

o Peroxidase Block:

o Incubate slides in 3% H202 in methanol for 15 minutes.
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o Rinse with PBS.

Blocking:

o Incubate with 5% normal goat serum in PBS for 30 minutes.

Primary Antibody Incubation:

o Dilute the primary anti-pERK antibody (e.g., 1:100 to 1:500) in blocking buffer.

o Incubate overnight at 4°C in a humidified chamber.

Secondary Antibody Incubation:

o Rinse with PBS (3 x 5 minutes).

o Incubate with HRP-conjugated goat anti-rabbit secondary antibody for 1 hour at room
temperature.

Detection:

o Rinse with PBS (3 x 5 minutes).

o Incubate with DAB solution until desired stain intensity develops.

o Rinse with distilled water.

o Counterstaining and Mounting:

o Counterstain with hematoxylin.

o Dehydrate through graded ethanol and clear in xylene.

o Mount with a permanent mounting medium.

Data Analysis:

e pERK staining is primarily nuclear.

© 2025 BenchChem. All rights reserved. 4 /15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12293157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Scoring can be performed based on the percentage of positive tumor cells and staining
intensity (H-score).

e Areduction in the H-score in post-treatment biopsies compared to baseline indicates a
pharmacodynamic response.

Principle: DUSP6 is a downstream target of the RAS-MAPK pathway and its expression is
induced by ERK signaling. Inhibition of this pathway by ERAS-601 is expected to lead to a
decrease in DUSP6 mRNA levels.

Experimental Protocol:

Materials:

e Fresh or frozen tumor biopsy tissue

» RNA extraction kit (e.g., Qiagen RNeasy Mini Kit)

o Reverse transcription kit (e.g., Invitrogen SuperScript IV VILO Master Mix)

o Validated gPCR primers for human DUSP6 (e.g., OriGene HP205711) and a housekeeping
gene (e.g., GAPDH, ACTB)

» SYBR Green or TagMan gPCR master mix

e PCR instrument

Procedure:

» RNA Extraction:
o Homogenize tumor tissue and extract total RNA according to the manufacturer's protocol.
o Assess RNA quality and quantity using a spectrophotometer or fluorometer.

» Reverse Transcription:

o Synthesize cDNA from 1 ug of total RNA using a reverse transcription Kit.
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e PCR:
o Set up qPCR reactions in triplicate for DUSP6 and the housekeeping gene.

o Atypical reaction includes: gPCR master mix, forward and reverse primers, cDNA, and

nuclease-free water.

o Perform gPCR with the following cycling conditions (example): 95°C for 10 min, followed
by 40 cycles of 95°C for 15s and 60°C for 60s.

o Data Analysis:
o Calculate the cycle threshold (Ct) values.

o Determine the relative expression of DUSP6 mRNA using the delta-delta Ct (AACt)
method, normalizing to the housekeeping gene.

o Adecrease in DUSP6 mRNA expression in post-treatment samples compared to baseline
indicates a pharmacodynamic response.

IHC and qPCR Workflow
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Caption: Workflow for pERK IHC and DUSP6 gPCR analysis from tumor biopsies.

Circulating Tumor DNA (ctDNA) Analysis

Principle: ctDNA analysis from plasma samples allows for non-invasive, longitudinal monitoring
of tumor-specific mutations. A decrease in the variant allele frequency (VAF) of tumor-
associated mutations can indicate treatment response.

Experimental Protocol (Tumor-Informed Approach):

Materials:
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e Blood collection tubes with a cell-free DNA preservative (e.g., Streck Cell-Free DNA BCT)
o Plasma separation equipment (centrifuge)

o cfDNA extraction kit (e.g., Qiagen QlAamp Circulating Nucleic Acid Kit)

e NGS library preparation kit with unique molecular identifiers (UMIs)

o Custom-designed NGS panel targeting patient-specific mutations

» Next-generation sequencer

Procedure:

e Tumor Sequencing (Baseline):

o Perform whole-exome or targeted panel sequencing on a baseline tumor tissue sample to
identify somatic mutations.

e Custom Panel Design:

o Select a set of clonal, high-confidence somatic mutations to design a patient-specific,
targeted NGS panel.

e Blood Collection and Plasma Separation:
o Collect peripheral blood at baseline and at specified time points during treatment.
o Process blood within 2-4 hours to separate plasma by centrifugation.
o cfDNA Extraction:
o Extract cfDNA from plasma according to the kit manufacturer's protocol.
 Library Preparation and Sequencing:
o Prepare NGS libraries from cfDNA, incorporating UMIs to enable error correction.

o Perform target enrichment using the custom panel.
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o Sequence the libraries on an NGS platform.

o Data Analysis:

o Use a bioinformatic pipeline to process the sequencing data, including UMI-based error
correction.

o Calculate the VAF for each targeted mutation at each time point.

o A significant decrease in the mean VAF of the targeted mutations in post-treatment
samples compared to baseline is indicative of a molecular response.

ctDNA Analysis Workflow
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Caption: Workflow for tumor-informed ctDNA analysis.
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Cellular Thermal Shift Assay (CETSA) for Target
Engagement

Principle: CETSA is a biophysical method to assess direct binding of a drug to its target protein
in a cellular context. Ligand binding stabilizes the target protein, increasing its resistance to
thermal denaturation.

Experimental Protocol:

Materials:

Cultured tumor cells or peripheral blood mononuclear cells (PBMCs)
o ERAS-601 and vehicle control (DMSO)

o Cell lysis buffer with protease inhibitors

o Equipment for heat treatment (e.g., thermal cycler)

o SDS-PAGE and Western blotting reagents

e Primary antibody against SHP2

e HRP-conjugated secondary antibody

Procedure:

e Cell Treatment:

o Treat cells with ERAS-601 at various concentrations or a vehicle control for a defined
period (e.g., 1-2 hours).

» Heat Challenge:
o Aliquot cell suspensions into PCR tubes.

o Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed
by cooling.
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e Cell Lysis and Centrifugation:
o Lyse the cells by freeze-thaw cycles or with lysis buffer.
o Centrifuge to pellet aggregated proteins.
o Western Blotting:
o Collect the supernatant containing the soluble protein fraction.
o Perform SDS-PAGE and Western blotting using an anti-SHP2 antibody.
o Data Analysis:
o Quantify the band intensity for soluble SHP2 at each temperature.
o Plot the fraction of soluble SHP2 as a function of temperature to generate melting curves.

o A shift in the melting curve to a higher temperature in the presence of ERAS-601 indicates
target engagement.

CETSA Workflow

© 2025 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12293157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Cell Treatment

Cell Culture
(Tumor Cells or PBMCs)

Incubation with
ERAS-601 or Vehicle

Assay
Y
Heat Challenge
(Temperature Gradient)
Y

Ce

Centrifugation to
Pellet Aggregates

Analysis
Y

Western Blot for
Soluble SHP2

o
@,
7

Densitometry

Data Interpretation
Y

Melting Curve
Generation

Assessment of
Target Engagement

Click to download full resolution via product page

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
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Data Presentation

Preclinical Efficacy of ERAS-601

Tumor Growth
Model Tumor Type Treatment o Reference
Inhibition (TGI)

ERAS-601 + _
CDX and PDX NSCLC, CRC, Superior to
KRAS G12C [5]
Models HNSCC o monotherapy
inhibitor
CRC, HNSCC _
CDX and PDX ERAS-601 + Superior to
(RAS/RAF ] [5]
Models ) Cetuximab monotherapy
wildtype)

Clinical Activity of ERAS-601 in Chordoma

. Best Overall Response
Treatment Group Number of Patients
(RECIST 1.1)
ERAS-601 Monotherapy 2 1 Stable Disease
_ 1 Partial Response, 10 Stable
ERAS-601 + Cetuximab 11

Disease*

*Of the 10 patients with stable disease, 9 experienced some degree of tumor shrinkage.[1]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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